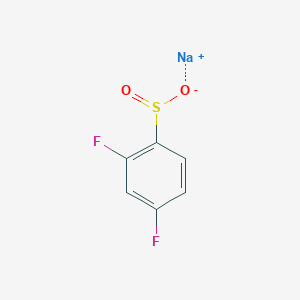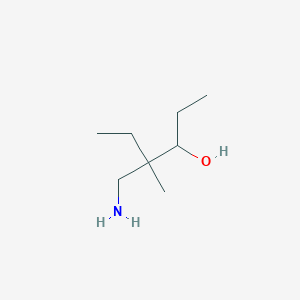
4-(Aminomethyl)-4-methylhexan-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-4-methylhexan-3-OL is an organic compound with a complex structure that includes an amine group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methylhexan-3-OL can be achieved through several methods. One common approach involves the reaction of 4-methylhexan-3-one with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Common solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-4-methylhexan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, such as chlorine or bromine, in the presence of a base.
Major Products
Oxidation: Formation of 4-methylhexan-3-one or 4-methylhexanal.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(Aminomethyl)-4-methylhexan-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-(Aminomethyl)-4-methylhexan-3-OL involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. This interaction can lead to various biological effects, including changes in metabolic pathways and cellular responses.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a different structural framework.
Aminomethylphosphonic acid: Contains an aminomethyl group and a phosphonic acid group.
4-(Aminomethyl)pyridine: Features an aminomethyl group attached to a pyridine ring.
Uniqueness
4-(Aminomethyl)-4-methylhexan-3-OL is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H19NO |
|---|---|
分子量 |
145.24 g/mol |
IUPAC名 |
4-(aminomethyl)-4-methylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(10)8(3,5-2)6-9/h7,10H,4-6,9H2,1-3H3 |
InChIキー |
MZZFEGVQGFWTNO-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)(CC)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


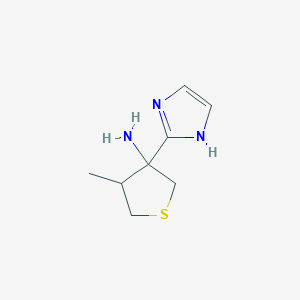

![2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)
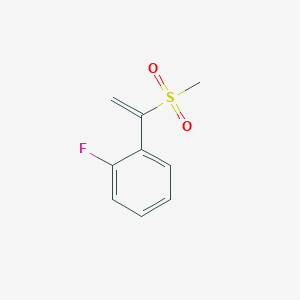
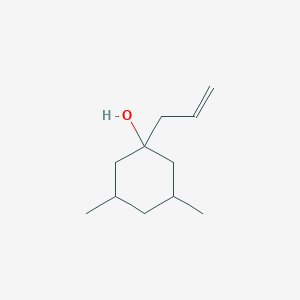
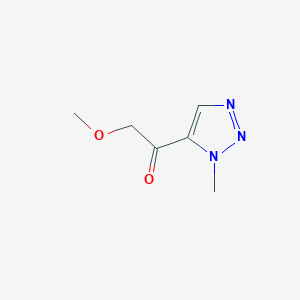
![tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)


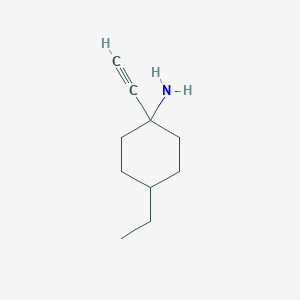
![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
